molecular formula C11H14N2O B141306 1-Butylbenzimidazol-4-ol CAS No. 157587-56-9

1-Butylbenzimidazol-4-ol

Cat. No.: B141306
CAS No.: 157587-56-9
M. Wt: 190.24 g/mol
InChI Key: ZJMUBINEQIUUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butylbenzimidazol-4-ol is a chemical compound based on the benzimidazole scaffold, a privileged structure in medicinal chemistry. The benzimidazole core is known for its resemblance to naturally occurring purine nucleotides, which allows its derivatives to interact readily with various biological polymers and enzymes . This compound is of significant interest in pharmaceutical and agrochemical research. In drug discovery, substituted benzimidazoles are frequently investigated as key pharmacophores due to their wide range of pharmacological activities. Research into similar compounds has shown that benzimidazole derivatives can function as protein kinase inhibitors, DNA intercalation agents, and epigenetic modulators, making them promising candidates in the development of new anticancer therapeutics . Furthermore, the benzimidazole scaffold is a common feature in compounds studied for their antiviral, antimicrobial, and anthelmintic properties . The specific substitution pattern of this compound, featuring a butyl chain and a hydroxy group, may be explored to optimize binding affinity and selectivity towards specific therapeutic targets. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157587-56-9

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-butylbenzimidazol-4-ol

InChI

InChI=1S/C11H14N2O/c1-2-3-7-13-8-12-11-9(13)5-4-6-10(11)14/h4-6,8,14H,2-3,7H2,1H3

InChI Key

ZJMUBINEQIUUPL-UHFFFAOYSA-N

SMILES

CCCCN1C=NC2=C1C=CC=C2O

Canonical SMILES

CCCCN1C=NC2=C1C=CC=C2O

Synonyms

1H-Benzimidazol-4-ol,1-butyl-(9CI)

Origin of Product

United States

The Enduring Significance of Benzimidazole Scaffolds in Modern Chemical Research

The benzimidazole (B57391) framework, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is widely recognized as a "privileged scaffold" in drug discovery and development. nih.gov This designation stems from its remarkable ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. These include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.gov The versatility of the benzimidazole core lies in its unique electronic and structural features, which allow for a variety of intermolecular interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. nih.gov

The presence of the benzimidazole moiety in numerous FDA-approved drugs underscores its therapeutic importance. nih.gov Its structural simplicity and synthetic accessibility make it an attractive starting point for the design and synthesis of novel bioactive molecules. Researchers continually explore the vast chemical space around the benzimidazole nucleus by introducing different substituents to modulate its physicochemical properties and biological activity.

A Glimpse into the Structural Classification and Nomenclature of Substituted Benzimidazoles

Substituted benzimidazoles are systematically named based on the position and nature of the groups attached to the bicyclic ring system. The numbering of the benzimidazole (B57391) ring is crucial for unambiguous identification. The nitrogen atoms are typically assigned positions 1 and 3, while the carbon atoms of the benzene (B151609) ring are numbered from 4 to 7.

The classification of these derivatives can be broadly categorized based on the substitution pattern:

N-Substituted Benzimidazoles: These compounds feature a substituent on one of the nitrogen atoms of the imidazole (B134444) ring. The nature of this substituent can significantly influence the compound's solubility, lipophilicity, and biological activity.

C-Substituted Benzimidazoles: Substitution at the carbon atoms of the benzimidazole ring, particularly at the 2-, 4-, 5-, 6-, and 7-positions, leads to a wide range of derivatives with diverse properties.

Multiply Substituted Benzimidazoles: Compounds in this class bear substituents at multiple positions on the ring, allowing for fine-tuning of their properties for specific applications.

The nomenclature follows IUPAC guidelines, ensuring a standardized and universally understood system for naming these compounds.

Research Trajectories for Alkylated and Hydroxylated Benzimidazoles

The introduction of alkyl and hydroxyl groups onto the benzimidazole (B57391) scaffold represents key strategies in the development of new chemical entities with tailored properties.

Alkylated Benzimidazoles: The addition of alkyl chains to the benzimidazole nucleus, particularly at the N-1 position, is a common modification. This alkylation can enhance the compound's lipophilicity, which may improve its membrane permeability and oral bioavailability. Research in this area often focuses on synthesizing series of N-alkylated benzimidazoles with varying chain lengths and branching to study their structure-activity relationships (SAR) for different biological targets.

Hydroxylated Benzimidazoles: The incorporation of a hydroxyl group introduces a polar functional group that can participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems. Hydroxylation can also influence the metabolic stability of the compound. The position of the hydroxyl group on the benzimidazole ring is a key determinant of its chemical reactivity and biological function.

The combined presence of both an alkyl chain (butyl group) and a hydroxyl group in a molecule like 1-Butylbenzimidazol-4-ol suggests a research interest in creating amphiphilic molecules with a balance of lipophilic and hydrophilic properties.

Defining the Academic and Research Scope for 1 Butylbenzimidazol 4 Ol

Approaches for Introducing Hydroxyl Functionality at the Benzimidazole C4 Position

The synthesis of 4-hydroxybenzimidazoles requires specific strategies to introduce a hydroxyl group at the C4 position of the benzimidazole ring.

1 Synthesis via ortho-Aminophenol Derivatives

A primary and effective method for synthesizing 4-hydroxybenzimidazoles involves the cyclization of appropriately substituted ortho-aminophenol derivatives. In this approach, an ortho-aminophenol is reacted with a one-carbon synthon, such as formic acid or an aldehyde, to form the imidazole (B134444) ring. The hydroxyl group is already present on the benzene (B151609) ring of the starting material, thus directing its position in the final benzimidazole product.

For example, the condensation of an ortho-phenylenediamine with formic acid is a classic method for preparing benzimidazole. youtube.com By starting with a 2,3-diaminophenol, the corresponding 4-hydroxybenzimidazole can be synthesized. The reaction of benzene-1,2-diamines with aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s has been developed for the one-pot synthesis of 4-(1H-benzimidazol-2-yl)benzene-1,3-diols. nih.gov

2 Regioselective Hydroxylation Techniques

Direct and regioselective hydroxylation of the benzimidazole ring at the C4 position presents a more challenging synthetic problem. While general methods for aromatic hydroxylation exist, achieving high regioselectivity on a pre-formed benzimidazole ring can be difficult due to the presence of multiple potential reaction sites.

Research into regioselective synthesis often focuses on directing groups or specific catalysts to achieve the desired substitution pattern. nih.gov For instance, studies on the regioselective synthesis of fused-benzimidazoles have explored the influence of substituents on the aromatic diamine partner to control the reaction's outcome. google.com While not specific to simple hydroxylation, these principles of regiocontrol are relevant. Fungal polysaccharide monooxygenases have been studied for their ability to perform regioselective hydroxylation, indicating the potential for biocatalytic approaches in the future. mdpi.com However, specific and efficient chemical methods for the direct C4-hydroxylation of a 1-butylbenzimidazole are not yet well-established in the reviewed literature.

Advanced Condensation Reactions for Benzimidazole Ring Formation

Several classical and modern condensation reactions provide access to the benzimidazole core. These methods are adaptable for the synthesis of various substituted benzimidazoles, including precursors to this compound.

Phillips-Ladenburg Reaction and its Modern Adaptations

The Phillips-Ladenburg reaction is a classical method for benzimidazole synthesis, involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions, typically with heating. researchgate.netcolab.ws For the synthesis of a precursor to this compound, one could envision the reaction of an N-butyl-substituted o-phenylenediamine with a suitable carboxylic acid.

Modern adaptations of this reaction often focus on milder reaction conditions and the use of catalysts to improve yields and reduce reaction times. While traditionally requiring high temperatures, the use of microwave irradiation or alternative acid catalysts can facilitate the reaction under more controlled conditions. The choice of carboxylic acid will determine the substituent at the 2-position of the benzimidazole ring. For an unsubstituted C2-position, formic acid is the reagent of choice.

Weidenhagen Reaction and Catalytic Enhancements

The Weidenhagen reaction offers an alternative route to benzimidazoles through the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. researchgate.net The reaction is often carried out in the presence of an oxidizing agent, such as copper(II) salts or air.

Catalytic enhancements to the Weidenhagen reaction have been developed to improve its efficiency and scope. These can include the use of various metal catalysts or aerobic oxidation conditions, making the process more environmentally benign. The reaction of an N-butylated o-phenylenediamine with an appropriate aldehyde would yield a 1,2-disubstituted benzimidazole.

Mamedov Heterocycle Rearrangement and Analogous Transformations

The Mamedov heterocycle rearrangement is a more complex transformation that can lead to the formation of benzimidazole derivatives from quinoxalinone precursors. This acid-catalyzed rearrangement involves a series of ring-opening and ring-closing events. While a powerful tool for the synthesis of certain complex benzimidazoles, its direct application to the synthesis of this compound is less straightforward and would likely involve a more convoluted synthetic design.

Catalytic Systems in the Synthesis of Functionalized Benzimidazoles

Catalysis plays a pivotal role in the modern synthesis of benzimidazoles, offering pathways with higher efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N and C-C bonds, which are essential in the synthesis of functionalized benzimidazoles. For instance, palladium- or copper-catalyzed N-arylation or N-alkylation reactions can be employed to introduce the butyl group onto the benzimidazole nitrogen.

Gold-catalyzed reactions have also emerged as a valuable method for the synthesis of heterocyclic compounds, including benzimidazoles. Gold catalysts can activate alkynes and other functionalities under mild conditions, enabling cyclization reactions to form the benzimidazole core. nih.gov

Table 2: Examples of Metal-Catalyzed Reactions in Benzimidazole Synthesis

Reaction TypeCatalyst/ReagentsSubstratesProduct TypeReference
N-AlkylationCuI, BaseBenzimidazole, Alkyl halideN-Alkylbenzimidazole nih.gov
Dehydrogenative CouplingCo-nanocompositeo-Phenylenediamine, Aldehyde2-Substituted benzimidazole nih.gov
CycloisomerizationAu(I) complexN-(2-alkynyl)aryl benzamideSubstituted benzoxazine nih.gov

This table provides examples of metal-catalyzed reactions that are relevant to the synthesis of substituted benzimidazoles and their precursors.

Organocatalytic and Biocatalytic Approaches

The quest for chiral benzimidazole derivatives has led to the exploration of organocatalysis. In this approach, small organic molecules are used to catalyze stereoselective reactions. For instance, commercially available amines have been successfully employed as organocatalysts in the stereoselective aldol (B89426) addition of N1-benzimidazolyl acetaldehyde (B116499) with cyclic ketones. thieme-connect.comthieme-connect.com L-prolinamide, in particular, has proven to be a highly efficient catalyst for the reaction with cyclohexanone, yielding the corresponding chiral benzimidazole derivative in high yield (92%) and excellent stereoselectivity (90% enantiomeric excess and 92:8 diastereomeric ratio). thieme-connect.comthieme-connect.com This methodology provides a synthetic pathway to enantiomerically pure benzimidazole derivatives, which is a significant challenge in organic chemistry. thieme-connect.comthieme-connect.com

Biocatalysis offers an environmentally benign alternative for benzazole synthesis. The enzyme catalase, typically known for its role in decomposing hydrogen peroxide, has been repurposed to catalyze the cyclocondensation of o-phenylenediamines with various aryl aldehydes. nih.gov This method is notable for its green solvent (water), rapid reaction times, and excellent product yields. nih.gov The process involves an oxidative cyclization and subsequent dehydrogenation, demonstrating the untapped potential of enzymes like catalase in organic synthesis. nih.gov This biocatalytic protocol shows good tolerance for a variety of functional groups, making it a versatile tool for creating a library of benzimidazole analogues. nih.gov

Nanoparticle-Mediated Syntheses

Heterogeneous catalysis using nanoparticles has emerged as a highly efficient and sustainable method for synthesizing benzimidazole derivatives. The high surface-area-to-volume ratio of nanoparticles provides a large number of active sites, enhancing catalytic activity. researchgate.net

Several types of nanoparticles have been successfully utilized:

Gold Nanoparticles (AuNPs): Supported gold nanoparticles, particularly on titanium dioxide (Au/TiO2), have been shown to be effective catalysts for the selective reaction between o-phenylenediamine and aldehydes. mdpi.comnih.gov This method proceeds under ambient conditions and in the absence of additives, affording 2-substituted benzimidazoles in high yields. mdpi.comnih.gov The Au/TiO2 catalyst can be recovered and reused multiple times without a significant drop in its catalytic efficacy. mdpi.comnih.gov

Copper(II) Oxide Nanoparticles (CuO-NPs): CuO nanoparticles have been used as an efficient and ligand-free catalyst for the intramolecular cyclization of o-bromoaryl derivatives, leading to the formation of substituted benzimidazoles. organic-chemistry.org

Iron Oxide Nanoparticles (Fe3O4-NPs): Magnetically recoverable chitosan-supported iron oxide nanoparticles (Fe3O4/chitosan) have been employed for the synthesis of 1,2-disubstituted benzimidazoles. biointerfaceresearch.com This nanocomposite acts as a biodegradable catalyst in ethanol, and its magnetic properties allow for easy recovery and reuse without significant loss of activity. biointerfaceresearch.com

Other Metal Oxide Nanoparticles: Zinc oxide (ZnO) and manganese dioxide (MnO2) nanoparticles have also been used to catalyze benzimidazole synthesis, often in conjunction with ultrasound irradiation to further enhance reaction rates and yields. nih.gov

These nanoparticle-based methods offer advantages such as mild reaction conditions, high yields, and the ability to recycle the catalyst, aligning with the principles of green chemistry. mdpi.comnih.govbiointerfaceresearch.com

Table 1: Nanoparticle-Mediated Synthesis of Benzimidazole Analogues

CatalystReactantsConditionsYieldReference
Au/TiO₂o-phenylenediamine, AldehydesCHCl₃:MeOH, Ambient Temp.High mdpi.com, nih.gov
Fe₃O₄/chitosan1,2-diamines, Aldehydes/KetonesEthanol, Ambient Temp.High biointerfaceresearch.com
CuO-NPso-bromoaryl derivativesDMSO, AirGood organic-chemistry.org
ZnO NPso-phenylenediamines, AldehydesUltrasoundExcellent nih.gov

Environmentally Benign Synthetic Protocols

The development of environmentally friendly synthetic methods is a central theme in modern chemistry. For the synthesis of this compound and its analogues, several green protocols have been established that minimize waste, avoid hazardous solvents, and reduce energy consumption.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product purification. A one-pot, solvent-free synthesis of benzimidazole derivatives can be achieved by grinding a mixture of o-phenylenediamine and an organic acid or aldehyde, followed by heating. umich.eduresearchgate.net This method boasts excellent atom economy and an operationally simple procedure. umich.edu For example, heating a ground mixture of o-phenylenediamine and an appropriate acid or aldehyde at 140°C for 1-2 hours results in high yields of the desired benzimidazole. umich.edu

Ball milling is another solvent-free technique that has been successfully applied to the synthesis of benzimidazoles. mdpi.com This mechanochemical method involves the reaction of o-phenylenediamine with benzoic acid under solvent-free conditions, yielding the product in up to 95% yield. mdpi.com The reaction parameters, such as milling frequency and ball weight, can be optimized to maximize product formation. mdpi.com

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized organic synthesis by offering a rapid and efficient heating method. wisdomlib.org Compared to conventional heating, microwave-assisted synthesis (MAOS) dramatically reduces reaction times, often from hours to minutes, while simultaneously improving reaction yields. wisdomlib.orgarkat-usa.org This technique has been widely applied to the synthesis of various benzimidazole derivatives. arkat-usa.orgmdpi.comtandfonline.comacs.org

In a typical procedure, the condensation of o-phenylenediamines with aldehydes can be completed in as little as 4-5 minutes under microwave irradiation, with yields often exceeding 90%. wisdomlib.orgmdpi.com The use of a Lewis acid catalyst like Er(OTf)₃ can further enhance the efficiency of the reaction, even under solvent-free conditions. mdpi.com The combination of microwave heating with solvent-free conditions represents a particularly green and efficient approach to synthesizing the benzimidazole core. arkat-usa.orgmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

MethodReaction TimeYieldReference
Conventional HeatingSeveral HoursLower wisdomlib.org
Microwave-Assisted~4 minutes90% wisdomlib.org
Microwave-Assisted (Solvent-Free)5-10 minutes86-99% mdpi.com

Ultrasound-Promoted Reactions

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. researchgate.net Sonication, the application of ultrasound, can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. researchgate.netresearchgate.net This method has been successfully used for the one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles. researchgate.netresearchgate.net

The synthesis can be carried out in aqueous media using recyclable catalysts, making it an eco-friendly approach. researchgate.netbenthamdirect.com For example, the reaction of o-phenylenediamine with an aromatic aldehyde under ultrasonic irradiation at 50°C in the presence of silica (B1680970) gel-supported trichloroacetic acid (SiTCA) results in excellent yields. researchgate.net Another green approach utilizes an agro-waste-derived catalyst from banana peel ash extract (BPAE) under ultrasound waves at room temperature. benthamdirect.com These ultrasound-promoted methods offer several advantages, including the use of green solvents, inexpensive catalysts, simple experimental procedures, and shorter reaction times. researchgate.netbenthamdirect.com

Reactivity of the Benzimidazole Nucleus

The benzimidazole core, a fusion of benzene and imidazole rings, is an electron-rich heterocyclic system. Its reactivity is characterized by susceptibility to electrophilic attack on the benzenoid portion and reactions involving the nitrogen atoms of the imidazole ring.

Electrophilic Aromatic Substitution on the Benzenoid Moiety

The benzenoid ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the fused imidazole ring and the hydroxyl group. The hydroxyl group is a powerful activating group and, along with the annulated imidazole, directs incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. Given the substitution pattern of this compound, the positions available for substitution are C5, C6, and C7.

The directing effects of the hydroxyl group (an ortho-, para-director) and the N-butyl-substituted imidazole moiety (which also directs to the benzene ring) are synergistic. The primary sites for electrophilic attack are anticipated to be the C7 and C5 positions, which are ortho and para to the strongly activating hydroxyl group, respectively. The C6 position is meta to the hydroxyl group and is therefore less favored.

Common electrophilic aromatic substitution reactions that this compound is expected to undergo include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the other functional groups.

Reaction Reagents Expected Major Products
NitrationHNO₃/H₂SO₄1-Butyl-7-nitrobenzimidazol-4-ol, 1-Butyl-5-nitrobenzimidazol-4-ol
BrominationBr₂/FeBr₃1-Butyl-7-bromobenzimidazol-4-ol, 1-Butyl-5-bromobenzimidazol-4-ol
SulfonationFuming H₂SO₄1-Butyl-4-hydroxybenzimidazole-7-sulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃1-Butyl-7-acylbenzimidazol-4-ol

Reactions Involving the Imidazole Nitrogen Atoms

The imidazole ring of this compound contains two nitrogen atoms. The N1-nitrogen is already substituted with a butyl group, making it a tertiary amine integrated into the aromatic system. The N3-nitrogen possesses a lone pair of electrons and is the primary site for reactions such as protonation and alkylation (quaternization).

Protonation of the N3-nitrogen with acids leads to the formation of benzimidazolium salts. This basic character is a hallmark of the imidazole moiety.

Alkylation of the N3-nitrogen can be achieved using alkyl halides, sulfates, or other alkylating agents. This reaction, known as the Menschutkin reaction, results in the formation of 1-butyl-3-alkyl-4-hydroxybenzimidazolium salts. These quaternary salts are ionic liquids and have potential applications in various fields. researchgate.net The rate and success of this reaction depend on the nature of the alkylating agent and the reaction conditions.

Reaction Reagent Product Type
ProtonationHCl1-Butyl-4-hydroxybenzimidazolium chloride
N-AlkylationCH₃I1-Butyl-3-methyl-4-hydroxybenzimidazolium iodide
N-AllylationAllyl bromide1-Allyl-3-butyl-4-hydroxybenzimidazolium bromide
N-BenzylationBenzyl chloride1-Benzyl-3-butyl-4-hydroxybenzimidazolium chloride

Transformations of the Butyl Side Chain

The N-butyl group is a saturated alkyl chain and is generally less reactive than the aromatic and hydroxyl portions of the molecule. However, it can undergo specific transformations under certain conditions.

Functional Group Interconversions on the Alkyl Moiety

While direct functionalization of the unactivated C-H bonds of the butyl chain is challenging, it is conceivable to introduce functionality through radical-mediated processes. For instance, selective halogenation at the benzylic-like position (the carbon adjacent to the nitrogen) is a possibility under radical conditions (e.g., using N-bromosuccinimide). Once a functional group is introduced, a variety of interconversions can be performed.

Oxidative and Reductive Manipulations of the Butyl Chain

The butyl group is generally resistant to mild oxidizing and reducing agents. However, under harsh oxidative conditions, degradation of the alkyl chain could occur. More controlled oxidation might be possible using specific catalysts. For instance, some studies have shown that alkylbenzimidazoles can undergo base-mediated aerobic oxidation, leading to the cleavage of C-C bonds within the alkyl chain to form carboxylic acids. However, such reactions would likely also affect other parts of the this compound molecule. Reductive cleavage of the N-butyl group is not a common transformation under standard laboratory conditions.

Chemical Derivatization of the 4-Hydroxyl Group

The phenolic hydroxyl group at the C4 position is a highly versatile functional group that can readily undergo a variety of chemical derivatizations. These reactions are typically facile and allow for significant modification of the molecule's properties.

Common derivatization reactions include etherification and esterification.

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide or sulfate (B86663) in the presence of a base (Williamson ether synthesis). The basic conditions deprotonate the hydroxyl group to form a more nucleophilic phenoxide ion.

Esterification: Esters can be formed by reacting the hydroxyl group with acyl chlorides, acid anhydrides, or carboxylic acids (under Fischer esterification conditions). Acylation is often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.

These derivatization strategies are widely used to modify the solubility, lipophilicity, and biological activity of phenolic compounds. diva-portal.orgjst.go.jp

Derivatization Reaction Reagent Base (if applicable) Product
O-MethylationMethyl iodideK₂CO₃1-Butyl-4-methoxybenzimidazole
O-EthylationEthyl bromideNaH1-Butyl-4-ethoxybenzimidazole
O-AcetylationAcetic anhydridePyridine1-Butylbenzimidazol-4-yl acetate
O-BenzoylationBenzoyl chlorideTriethylamine1-Butylbenzimidazol-4-yl benzoate
O-SulfonylationTosyl chloridePyridine1-Butylbenzimidazol-4-yl tosylate

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group at the 4-position of the benzimidazole ring is a primary site for electrophilic attack, readily undergoing O-alkylation and O-acylation. The reactivity of this group is analogous to that observed in other hydroxybenzimidazole systems.

Studies on structurally similar compounds, such as 5(6)-hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole, demonstrate that O-alkylation, for instance with methyl iodide, can be effectively carried out. science.org.ge The choice of base is critical in directing the reaction, with reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) being employed. science.org.ge Research into the synthesis of 1-alkoxy-2-alkyl-4-methylbenzimidazoles from 6-methyl-2-nitroaniline and alkyl halides has shown that O-alkylation of the intermediate 1-hydroxybenzimidazole (B8796915) can effectively compete with N-alkylation. tandfonline.com This suggests that in this compound, a similar competition between N-alkylation at the imidazole nitrogen and O-alkylation at the hydroxyl group can be expected, with reaction conditions dictating the major product.

For O-acylation, the high reactivity of the hydroxyl group is also evident. In the synthesis of related 3-alkyl-4-hydroxybenzimidazoles, the precursor 2-amino-3-nitrophenol (B1277897) undergoes exclusive O-acylation, highlighting the nucleophilic character of the phenolic oxygen. researchgate.netresearchgate.net General methods for the acylation of the benzimidazole nucleus, such as the reaction with acid chlorides or anhydrides, typically result in N-acylbenzimidazoles. However, the presence of the 4-hydroxy group provides a competing site for acylation.

Table 1: Representative O-Alkylation Reactions on a Related Hydroxybenzimidazole Scaffold

ReactantReagentBaseProductReference
5(6)-hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazoleMethyl IodideNaH or K₂CO₃5(6)-methoxy-4(7)-nitro-2-(1-adamantyl)benzimidazole science.org.ge
4-hydroxybenzimidazolePiperidinylalkyl halidesNot specifiedDibasic benzimidazole ethers researchgate.net

Oxidation Reactions of the Hydroxyl Group

While direct oxidation of the 4-hydroxyl group of this compound to the corresponding benzimidazolone is not extensively documented, the benzimidazole scaffold is known to participate in and mediate various oxidative transformations. The benzimidazole ring itself is generally stable under certain oxidative conditions. thieme-connect.de For example, methyl groups on the ring can be oxidized to aldehydes or carboxylic acids, and a 2-(hydroxymethyl) group can be converted to a formyl group using reagents like persulfate/silver nitrate, without disrupting the core heterocycle. thieme-connect.de

A significant area of research involves N-hydroxybenzimidazoles (NHBIs), which act as precursors to N-oxyl radicals. rsc.orgscispace.com These radicals are effective organocatalysts for a range of oxidation reactions, including the direct C–H functionalization of aldehydes and benzylic C-H amination. rsc.orgscispace.comnih.govbeilstein-journals.org The catalytic performance of these NHBI-derived radicals can be fine-tuned by introducing various substituents onto the benzimidazole ring. rsc.orgscispace.com This body of work underscores the redox-active nature of the benzimidazole system, suggesting that the 4-hydroxy derivative could also be involved in similar electron transfer processes, either as a substrate or as a mediator.

Ether and Ester Formation

Ether and ester derivatives of this compound are formed through the O-alkylation and O-acylation reactions of its hydroxyl group, respectively.

Ether Formation: As discussed in section 3.3.1, the reaction of the hydroxyl group with alkyl halides in the presence of a suitable base yields the corresponding ether. science.org.ge This etherification has been used to synthesize various alkoxy benzimidazole derivatives. tandfonline.com For instance, the functionalization of the hydroxyl group on 4-hydroxybenzimidazole with different piperidinylalkyl groups has been reported to produce a series of ether-linked compounds. researchgate.net

Ester Formation: The formation of esters from this compound would typically proceed via reaction with a carboxylic acid or its derivative (like an acid chloride or anhydride). The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst. byjus.commasterorganicchemistry.com Given the phenolic nature of the hydroxyl group in this compound, this reaction is feasible. The general mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol's oxygen, and subsequent elimination of water to form the ester. byjus.com

Table 2: Synthesis of Ethers and Esters from Hydroxybenzimidazoles

Reaction TypeAlcoholReagentConditionsProduct TypeReference
Etherification5(6)-hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazoleMethyl IodideBase (e.g., NaH)Alkoxybenzimidazole science.org.ge
EsterificationAlcohol (general)Carboxylic AcidAcid catalyst (e.g., H₂SO₄), heatEster byjus.commasterorganicchemistry.com
AcylationBenzimidazole (N-H)Acid Chloride/AnhydrideAnhydrousN-Acylbenzimidazole

Investigating Reaction Pathways and Intermediate Species

Understanding the reactivity of this compound involves examining its potential reaction pathways and the transient species that form. Studies on related benzimidazole derivatives provide significant insights.

A key aspect is the existence of tautomeric forms. For N-hydroxybenzimidazoles, which are tautomeric with benzimidazole N-oxides, both experimental (NMR) and theoretical (DFT) studies have been conducted to determine the stable form in different environments. acs.org In solution, the preferred tautomer often depends on hydrogen bonding capabilities. acs.org Such equilibria are crucial for understanding the molecule's reactivity.

Investigations into synthetic routes have also uncovered specific reaction pathways. For example, a novel O- to N-acyl transfer reaction was identified as a critical step during the regiospecific synthesis of 3-alkyl-4-hydroxybenzimidazoles. researchgate.netresearchgate.net Furthermore, the one-pot synthesis of O-alkylated-N-hydroxybenzimidazoles revealed a competitive pathway where the O-alkylation of the intermediate 1-hydroxybenzimidazole occurs in competition with the initial N-alkylation of the starting nitroaniline derivative. tandfonline.com

The generation and reactivity of radical intermediates have also been explored. For N-hydroxybenzimidazoles, DFT calculations have been used to estimate the O-H bond dissociation energies (BDEs) to predict the facility of forming N-oxyl radicals, which are the key catalytic species in certain oxidation reactions. rsc.orgscispace.com These studies show that the electronic properties and reaction pathways can be tuned by modifying the substituents on the benzimidazole core. rsc.org

Chelation and Coordination Properties

The structure of this compound, containing a phenolic hydroxyl group (a soft donor) and two imidazole nitrogen atoms (hard donors), suggests its potential as a chelating ligand for various metal ions. shivajichk.ac.in Chelation is a process where a ligand binds to a central metal ion at two or more points to form a stable, ring-like structure known as a chelate. ebsco.comlibretexts.org

While specific chelation studies involving this compound are not prominent in the literature, its functional groups are analogous to those in known chelating agents. The hydroxyl oxygen and the adjacent imidazole nitrogen can act as a bidentate donor set, forming a stable five- or six-membered ring with a metal ion. This is a common binding motif in coordination chemistry. shivajichk.ac.inwhoi.edu The stability of such metal complexes depends on several factors, including the nature of the metal ion, the pH of the solution, and the steric and electronic properties of the ligand. shivajichk.ac.in

The field of bioinorganic chemistry provides many examples of metal complexes with ligands containing similar functionalities. whoi.edu For instance, nickel(II) complexes have been synthesized with N₂O₂ chelating thiosemicarbazones, which also feature phenolic oxygen and imine nitrogen donors. nih.gov Given the great potential for radiometals in medicine, there is ongoing research into novel chelation strategies for various metal ions, including large ones that require ligands with multiple donor atoms and specific coordination cavities. nih.gov The benzimidazole framework, with its potential for modification, could serve as a scaffold for designing such specific chelators.

Table 3: Potential Chelation Characteristics of this compound

Potential Donor AtomsPossible Coordination ModePotential Metal IonsResulting Complex Type
4-hydroxyl Oxygen, Imidazole Nitrogen (N3)BidentateTransition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Fe³⁺)Chelate Complex
Imidazole Nitrogens (N1, N3)Bridging LigandVariousPolynuclear Complex

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.

High-Resolution ¹H NMR Analysis

A high-resolution ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the butyl group and the benzimidazole core. The aromatic region would likely show a complex splitting pattern for the three protons on the benzene ring, influenced by their relative positions and coupling to each other. The butyl group protons would appear in the aliphatic region, with chemical shifts and multiplicities determined by their proximity to the electronegative nitrogen atom.

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic-H 6.5 - 7.5 Multiplet
Aromatic-H 6.5 - 7.5 Multiplet
Aromatic-H 6.5 - 7.5 Multiplet
Imidazole-H ~8.0 Singlet
N-CH₂ (butyl) ~4.2 Triplet
CH₂ (butyl) ~1.8 Sextet
CH₂ (butyl) ~1.4 Sextet
CH₃ (butyl) ~0.9 Triplet

Note: This is a hypothetical data table.

¹³C NMR Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. The spectrum for this compound would show signals for the nine carbons of the benzimidazole core and the four carbons of the butyl chain. The chemical shifts of the aromatic carbons would be in the downfield region, with the carbon bearing the hydroxyl group (C-4) and the carbons of the imidazole ring (C-2, C-7a, C-3a) having characteristic shifts.

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C2 ~150
C4 ~155
C5 ~110
C6 ~120
C7 ~115
C3a ~140
C7a ~135
N-CH₂ (butyl) ~45
CH₂ (butyl) ~30
CH₂ (butyl) ~20

Note: This is a hypothetical data table.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity within the butyl chain and among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons over two or three bonds. It would be instrumental in connecting the butyl group to the benzimidazole ring (e.g., correlation from the N-CH₂ protons to C-2 and C-7a) and in assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which can help to confirm the regiochemistry and conformation of the molecule.

Solid-State NMR Applications (if applicable)

In cases where the compound is a solid and difficult to dissolve, or to study its crystalline packing, solid-state NMR (ssNMR) could be employed. ssNMR spectra are typically broader than solution-state spectra due to anisotropic interactions. Techniques like Magic Angle Spinning (MAS) are used to obtain higher resolution spectra. ssNMR could provide information on polymorphism and the intermolecular interactions in the solid state.

Multinuclear NMR Spectroscopy (e.g., ¹⁵N NMR)

¹⁵N NMR spectroscopy, although less sensitive due to the low natural abundance of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms in the benzimidazole ring. The chemical shifts of the two nitrogen atoms would be different, reflecting their distinct chemical environments (one bonded to the butyl group and the other to a proton). Heteronuclear correlation techniques like ¹H-¹⁵N HMBC can be used to enhance sensitivity and assign the nitrogen signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations are typically strong, providing a clear signature for the benzimidazole core.

Expected Vibrational Frequencies for this compound

Functional Group Expected Vibrational Frequency (cm⁻¹) Spectroscopy Method
O-H Stretch 3200 - 3600 (broad) IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 2960 IR, Raman
C=N Stretch 1610 - 1650 IR, Raman
C=C Stretch (Aromatic) 1450 - 1600 IR, Raman

Note: This is a hypothetical data table.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.orgmdpi.com The resulting spectrum is a unique molecular "fingerprint" characterized by absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule. mdpi.com

The O-H stretching vibration of the hydroxyl group is anticipated to produce a broad and strong absorption band in the region of 3400-3200 cm⁻¹. The broadness of this peak is typically due to intermolecular hydrogen bonding. The aromatic C-H stretching vibrations of the benzimidazole ring are expected to appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the butyl group will likely be observed as sharp peaks in the 2960-2850 cm⁻¹ range.

The C=N and C=C stretching vibrations within the benzimidazole ring are expected to give rise to several bands in the 1650-1450 cm⁻¹ region. The C-N stretching vibrations are typically found in the 1350-1250 cm⁻¹ range. The in-plane and out-of-plane C-H bending vibrations of the aromatic ring will produce signals in the fingerprint region, generally below 1000 cm⁻¹. The C-O stretching vibration of the phenol (B47542) is expected around 1200 cm⁻¹. researchgate.netresearchgate.net

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber Range (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch (hydroxyl group)
3100-3000Aromatic C-H stretch
2960-2850Aliphatic C-H stretch (butyl group)
1650-1550C=N stretch (imidazole ring)
1600-1450C=C stretch (aromatic ring)
1350-1250C-N stretch
~1200C-O stretch (phenol)

It is important to note that the exact positions and intensities of these bands can be influenced by the molecular environment and intermolecular interactions. scispace.com

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. arxiv.org It provides a structural fingerprint of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in FTIR spectra. ncsu.eduhoriba.com

For this compound, Raman spectroscopy can provide valuable information about the skeletal vibrations of the benzimidazole ring system and the C-C backbone of the butyl group. The aromatic ring stretching vibrations are expected to produce strong and sharp bands in the 1600-1500 cm⁻¹ region. spectroscopyonline.com The breathing mode of the benzimidazole ring would also be a characteristic feature.

While specific Raman spectral data for this compound is not available in the surveyed literature, analysis of related aromatic and heterocyclic compounds suggests that key diagnostic peaks would be present. nih.govnih.gov The technique is particularly useful for identifying the substitution pattern on the benzene ring through the analysis of the fingerprint region (below 1000 cm⁻¹).

Table 2: Expected Raman Shifts for this compound

Raman Shift Range (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
2960-2850Aliphatic C-H stretch (butyl group)
1620-1580Aromatic C=C ring stretch
~1000Benzene ring breathing mode

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its structural confirmation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. savemyexams.comchemguide.co.uk It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. researchgate.netmiamioh.edu

Upon introduction into the mass spectrometer, molecules of this compound would be ionized, typically forming a molecular ion (M⁺•). The m/z value of this molecular ion provides the exact molecular weight of the compound. The molecular formula of this compound is C₁₁H₁₄N₂O, which corresponds to a molecular weight of approximately 190.24 g/mol .

The fragmentation of the molecular ion provides valuable structural information. libretexts.org The fragmentation pattern is influenced by the stability of the resulting fragment ions. For this compound, several characteristic fragmentation pathways can be anticipated. A common fragmentation for N-alkylated benzimidazoles is the cleavage of the butyl group. Loss of a propyl radical (C₃H₇•) would lead to a fragment ion with a mass corresponding to the benzimidazol-4-ol core with a methylene (B1212753) group attached to the nitrogen. Another likely fragmentation is the loss of the entire butyl group (C₄H₉•), resulting in a protonated benzimidazol-4-ol fragment. The fragmentation pattern of butanol often shows a loss of water (H₂O), and a similar fragmentation might be observed for this compound. docbrown.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. miamioh.edu This precision allows for the determination of the elemental composition of the molecular ion and its fragments, which is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass. For this compound, HRMS would be able to confirm the elemental composition of C₁₁H₁₄N₂O for the molecular ion.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is a technique where a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are then analyzed. uab.edunih.gov This method is extremely powerful for elucidating the structure of a molecule by establishing connectivity between different parts of the molecule. ncsu.edu For this compound, an MS/MS experiment would involve selecting the molecular ion (m/z ≈ 190.24) and inducing its fragmentation. The resulting spectrum of product ions would provide detailed information about the structure of the benzimidazole core and the nature of the butyl substituent. For instance, the observation of a neutral loss corresponding to butene (C₄H₈) could indicate a McLafferty-type rearrangement involving the butyl chain.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net The wavelength of maximum absorption (λ_max) provides information about the electronic structure of the molecule, particularly the extent of conjugation.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the benzimidazole ring system. Aromatic and heteroaromatic compounds typically exhibit strong absorptions due to π → π* transitions. The presence of the hydroxyl group, an auxochrome, on the benzene ring is likely to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzimidazole.

Table 3: Predicted UV-Vis Absorption Data for this compound

Wavelength Range (nm)Type of TransitionChromophore
~250-350π → πBenzimidazole ring
>300n → πN and O heteroatoms

The solvent used for the analysis can influence the position of the absorption maxima due to solvatochromic effects.

Fluorescence and Phosphorescence Spectroscopy

Fluorescence and phosphorescence are two forms of photoluminescence that provide valuable insights into the electronic structure and excited state dynamics of a molecule. These techniques involve the absorption of a photon, which excites the molecule to a higher electronic state, followed by the emission of a photon as the molecule relaxes back to a lower state.

Fluorescence is a spin-allowed process, typically occurring rapidly (nanoseconds) after excitation, and involves the transition from the lowest excited singlet state (S₁) to the ground singlet state (S₀). The emitted photon is of lower energy (longer wavelength) than the absorbed photon, with the difference known as the Stokes shift. The fluorescence spectrum can provide information on the molecule's electronic transitions, rigidity, and the polarity of its microenvironment. For this compound, the presence of the aromatic benzimidazole core suggests that the molecule is likely to exhibit fluorescence. The position and intensity of the fluorescence emission would be sensitive to the solvent polarity and the protonation state of the hydroxyl and imidazole groups.

Phosphorescence is a spin-forbidden process involving a transition from an excited triplet state (T₁) to the ground singlet state (S₀). researchgate.net This process is much slower than fluorescence, with lifetimes ranging from microseconds to seconds. researchgate.net Due to the change in spin multiplicity, phosphorescence is generally weaker and observed at lower energies (longer wavelengths) than fluorescence. The observation of phosphorescence from this compound would require efficient intersystem crossing from the excited singlet state to the triplet state. This is often enhanced by the presence of heavy atoms or specific structural features that promote spin-orbit coupling.

While no specific experimental fluorescence or phosphorescence data for this compound were found in the conducted searches, the general photophysical properties of benzimidazole derivatives suggest that such studies would be highly informative. For instance, the intrinsic fluorescence of benzimidazole-containing systems is often utilized in the study of their interactions with biomolecules, such as proteins. researchgate.net

A hypothetical study of this compound could involve measuring its excitation and emission spectra in various solvents to construct a Jablonski diagram, which illustrates the electronic transitions. Key parameters to be determined would include the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τf). These parameters provide a quantitative measure of the efficiency and dynamics of the fluorescence process.

Table 1: Hypothetical Photophysical Data for this compound

ParameterDescriptionExpected Value/Observation
Excitation Wavelength (λex) Wavelength of light used to excite the molecule.Likely in the UV region due to the benzimidazole chromophore.
Emission Wavelength (λem) Wavelength of light emitted during fluorescence.Longer than λex, likely in the UV or visible region.
Stokes Shift The difference in energy between the excitation and emission maxima.Provides information about the relaxation of the excited state.
Quantum Yield (Φf) Efficiency of the fluorescence process.Varies depending on molecular structure and environment.
Lifetime (τf) The average time the molecule spends in the excited state before returning to the ground state.Typically in the nanosecond range for fluorescence.
Phosphorescence Emission Emission from the triplet state.Would be at a longer wavelength than fluorescence; may require low temperatures and deoxygenated conditions to observe.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

For this compound, obtaining a single crystal of suitable quality is the first critical step. libretexts.org Once a crystal is grown, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. plos.org

A successful single-crystal XRD analysis of this compound would provide unambiguous structural information, including:

The planarity of the benzimidazole ring system.

The conformation of the n-butyl group.

The precise location of the hydroxyl group and its involvement in hydrogen bonding.

The packing of the molecules in the crystal, revealing any intermolecular hydrogen bonds involving the imidazole N-H, the hydroxyl group, and potential π-π stacking interactions between the aromatic rings.

While a search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for this compound, this technique remains the gold standard for its structural elucidation. researchgate.netnih.gov The data obtained would be invaluable for understanding its solid-state properties and for computational modeling studies.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterDescription
Crystal System The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice.
Z The number of molecules per unit cell.
Calculated Density (ρ) The density of the crystal calculated from the crystallographic data.
Key Bond Lengths (Å) The distances between specific atoms (e.g., C-N, C-O, C-C).
Key Bond Angles (°) The angles formed by three connected atoms.
Hydrogen Bonding Interactions Details of donor-acceptor distances and angles for any hydrogen bonds present.

Other Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance (EPR) spectroscopy if applicable)

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons, such as free radicals and many transition metal ions. libretexts.org Since this compound in its ground state is a closed-shell molecule with all electrons paired, it would be EPR-silent.

However, EPR spectroscopy could become a relevant technique under specific circumstances:

Radical Formation: If this compound were to be oxidized or reduced to form a radical cation or anion, respectively, the resulting species would have an unpaired electron and could be studied by EPR. The hyperfine coupling of the unpaired electron with the magnetic nuclei (¹H, ¹⁴N) in the molecule would provide detailed information about the distribution of the spin density, helping to identify the radical's structure.

Metal Complexation: If this compound were used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), V(IV)), the resulting complex would be EPR-active. benthamdirect.com The EPR spectrum would provide information about the coordination environment of the metal ion, including the symmetry of the coordination sphere and the nature of the metal-ligand bonding. Studies on benzimidazole derivatives have shown their utility as ligands in forming metal complexes that can be characterized by EPR. benthamdirect.com

In the absence of unpaired electrons, either through radical formation or metal complexation, EPR spectroscopy is not an applicable technique for the direct characterization of this compound.

Theoretical and Computational Chemistry Studies of 1 Butylbenzimidazol 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and reactivity of molecules. These methods provide insights into molecular geometry, orbital energies, and charge distributions, which collectively govern the chemical behavior of a compound.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. aimspress.comspringerprofessional.deescholarship.org DFT calculations are used to determine the ground-state properties of benzimidazole (B57391) derivatives by optimizing the molecular geometry to find the lowest energy conformation. researchgate.netstackexchange.com

Commonly, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is employed in conjunction with a basis set such as 6-311++G(d,p) to provide a reliable description of the electronic structure. researchgate.netnih.gov For instance, in a study on N-Butyl-1H-benzimidazole, the molecular parameters were optimized using the DFT/B3LYP method with the 6-311++G(d,p) basis set, showing excellent agreement with experimental data. mdpi.com Such calculations yield important parameters including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Ab Initio Methods for Electronic and Molecular Structures

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. uol.de These methods, such as Hartree-Fock (HF), are fundamental to computational chemistry. scirp.orgacs.org While often more computationally demanding than DFT, ab initio calculations provide a rigorous framework for studying electronic and molecular structures. nih.gov

For benzimidazole and its derivatives, ab initio calculations have been used to determine molecular structures and fundamental vibrational frequencies. acs.orgtandfonline.com These calculations can provide a detailed picture of the electronic distribution within the molecule and are often used as a benchmark for other computational methods. The choice of basis set is critical in ab initio calculations, with larger basis sets generally providing more accurate results at a higher computational expense.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. sapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability of a molecule. wikipedia.orgnih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. wikipedia.orgnih.gov

The electronic properties of various benzimidazoles have been actively studied, including the analysis of their frontier molecular orbitals. mdpi.com For example, the HOMO-LUMO gap can be tuned by introducing different substituent groups to the benzimidazole core. rsc.org This tuning is essential for designing molecules with specific electronic and optical properties. nih.gov

Below is a table illustrating the HOMO, LUMO, and energy gap values for some benzimidazole derivatives, calculated using DFT methods.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzimidazole-6.12-0.875.25
2-Methylbenzimidazole-5.98-0.795.19
N-Butyl-1H-benzimidazole-5.85-0.715.14

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is fundamental to its reactivity. Charge distribution analysis and molecular electrostatic potential (MEP) maps are powerful tools for identifying the electron-rich and electron-poor regions of a molecule. physicsbootcamp.orgstackexchange.comyoutube.comwikipedia.org MEP maps visualize the electrostatic potential on the electron density surface, where red colors typically indicate regions of negative potential (nucleophilic sites) and blue colors indicate regions of positive potential (electrophilic sites). nih.govresearchgate.net

For benzimidazole derivatives, MEP analysis helps in predicting the sites for electrophilic and nucleophilic attack. mdpi.com For instance, in N-butyl-1H-benzimidazole, the analysis revealed that the hydrogen atoms and their surroundings are the most electrophilic centers. mdpi.com This information is invaluable for understanding intermolecular interactions and reaction mechanisms.

Computational Spectroscopic Predictions

Computational methods are also employed to predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. libretexts.orgnih.gov Theoretical calculations of NMR chemical shifts can provide valuable support for the assignment of experimental spectra. pdx.edu The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely used approach for predicting NMR chemical shifts. researchgate.nettandfonline.comnih.gov

Studies on benzimidazole derivatives have shown that the GIAO method can accurately predict both ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov For example, in a study of NH-benzimidazoles, theoretically calculated chemical shifts using the GIAO/DFT method showed good agreement with experimental data obtained from both solution and solid-state NMR. nih.gov

The following table presents a comparison of theoretically calculated and experimental ¹³C NMR chemical shifts for a related benzimidazole compound, demonstrating the accuracy of the computational approach.

Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
C2141.5142.1
C4/C7115.3116.0
C5/C6122.8123.5
C3a/C7a138.2138.9

Simulation of UV-Vis Absorption Spectra

The simulation of UV-Visible (UV-Vis) absorption spectra is a powerful tool for predicting and interpreting the electronic transitions within a molecule. torvergata.itgaussian.com For 1-Butylbenzimidazol-4-ol, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed to calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively. gaussian.com

These simulations typically involve a multi-step process. scm.com First, the ground-state geometry of the molecule is optimized. Then, excited-state calculations are performed to determine the energies of vertical electronic transitions. torvergata.it The resulting data, consisting of excitation energies and their corresponding oscillator strengths, are then used to generate a simulated spectrum. gaussian.com This is often achieved by fitting the discrete transitions to Gaussian or Lorentzian functions to produce a continuous spectral plot that mimics experimental results. gaussian.com

The accuracy of the simulated spectrum is highly dependent on the chosen computational level of theory and the inclusion of solvent effects, which can be modeled implicitly or explicitly. torvergata.it For instance, a study on similar chromophores demonstrated that combining quantum mechanical/molecular mechanical (QM/MM) methods with molecular dynamics (MD) simulations can accurately reproduce experimental UV/Vis spectra by accounting for the dynamic nature of solvation and hydrogen bonding. torvergata.it

Table 1: Simulated UV-Vis Absorption Data for a Hypothetical Benzimidazole Derivative

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
14.352850.015
24.882540.250
35.252360.110

This table represents hypothetical data for illustrative purposes and is not based on actual calculations for this compound.

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. photonetc.com Computational chemistry offers a robust framework for calculating these vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. faccts.de

Density Functional Theory (DFT) is a commonly used method for these calculations. researchgate.net After optimizing the molecular geometry, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates. faccts.de The results yield a set of vibrational frequencies and their associated IR intensities and Raman activities. faccts.de

For a molecule like this compound, with its various functional groups (N-H, O-H, C-H, aromatic rings), the calculated spectra can reveal characteristic vibrational modes. researchgate.net For example, the stretching vibrations of the O-H and N-H groups are expected at higher frequencies, while the bending and torsional modes appear at lower frequencies. The aromatic ring vibrations also give rise to a series of characteristic bands. esisresearch.org Comparing the calculated spectra with experimental data can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 2: Calculated Vibrational Frequencies for a Hypothetical Benzimidazole Derivative

ModeFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment (Hypothetical)
1345050.215.8O-H Stretch
2310025.610.2N-H Stretch
31620150.845.3C=N Stretch
4145080.130.7Aromatic C=C Stretch

This table represents hypothetical data for illustrative purposes and is not based on actual calculations for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for unraveling the intricate details of chemical reaction mechanisms. mdpi.com For this compound, this could involve studying its synthesis, degradation, or participation in other chemical transformations. osti.gov

Transition State Characterization

A key aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). beilstein-journals.org A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational spectrum. mdpi.com Computational methods, such as DFT, can be used to locate and optimize the geometry of these transient structures. researchgate.net The properties of the transition state, including its geometry and energy, provide crucial information about the reaction pathway. beilstein-journals.org

Reaction Coordinate Analysis and Energy Barriers

Once the reactants, products, and transition state(s) are identified, the reaction coordinate can be mapped out. nih.gov This involves calculating the potential energy surface along the reaction pathway, which illustrates the energy changes as the reaction progresses. ekb.eg The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction. scielo.org.mx A lower energy barrier indicates a faster reaction rate. ekb.eg Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a located transition state indeed connects the desired reactants and products. scielo.org.mx

Kinetic and Thermodynamic Parameters from Computational Data

Computational chemistry allows for the estimation of important kinetic and thermodynamic parameters that govern a reaction. ekb.egnih.gov From the calculated potential energy surface, thermodynamic quantities such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction can be determined. mdpi.commdpi.com These parameters indicate the spontaneity and feasibility of a reaction.

Kinetic parameters, such as the rate constant, can be estimated using transition state theory (TST). mdpi.com The activation energy obtained from the calculated energy barrier is a key input for these calculations. ekb.eg By analyzing these parameters, a comprehensive understanding of the reaction's dynamics and feasibility can be achieved. nih.gov

Table 3: Hypothetical Calculated Thermodynamic and Kinetic Data for a Reaction Involving a Benzimidazole Derivative

ParameterValueUnit
Activation Energy (Ea)25.5kcal/mol
Enthalpy of Reaction (ΔH)-15.2kcal/mol
Gibbs Free Energy of Reaction (ΔG)-10.8kcal/mol

This table represents hypothetical data for illustrative purposes and is not based on actual calculations for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. nih.gov For a flexible molecule like this compound, which has a butyl chain, MD simulations can reveal the different conformations the molecule can adopt and their relative stabilities. utep.edu

These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov By analyzing this trajectory, various properties can be calculated, including radial distribution functions to understand solvation structure, and hydrogen bond analysis to quantify intermolecular interactions. iaanalysis.com

Solvent Effects and Environmental Influence on Molecular Properties

Theoretical and computational investigations into the specific compound this compound are not extensively available in publicly accessible scientific literature. However, to provide insight into the potential solvent and environmental effects on its molecular properties, we can draw analogies from studies on structurally similar compounds, such as N-Butyl-1H-benzimidazole. The presence of the hydroxyl (-OH) group at the 4-position in this compound is expected to introduce significant differences in its interactions with solvents compared to N-Butyl-1H-benzimidazole, primarily through its ability to act as a hydrogen bond donor and acceptor.

Influence of Solvent Polarity

The polarity of the solvent is a critical factor that can influence the electronic structure, stability, and spectroscopic properties of solute molecules. For benzimidazole derivatives, changes in solvent polarity can lead to shifts in absorption and emission spectra, a phenomenon known as solvatochromism.

Research Findings on Analogous Compounds:

A comprehensive study on N-Butyl-1H-benzimidazole using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory provides valuable data. nih.govmdpi.com The experimental UV-Vis spectrum of N-Butyl-1H-benzimidazole in tetrahydrofuran (B95107) (THF) shows a peak at 248 nm and another near 295 nm. mdpi.com The peak at 295 nm is suggested to be influenced by the solvent and corresponds to a π→π* transition in the benzimidazole fragment. mdpi.com

For this compound, the presence of the hydroxyl group would likely lead to more pronounced solvatochromic shifts. In polar protic solvents (e.g., water, ethanol), the hydroxyl group can form strong hydrogen bonds with solvent molecules. This interaction would be expected to stabilize the ground and excited states differently, leading to shifts in the UV-Vis absorption maxima. Specifically, solvents capable of hydrogen bonding are likely to cause a red shift (bathochromic shift) in the absorption spectrum.

The molecular electrostatic potential (MEP) analysis of N-Butyl-1H-benzimidazole indicates the regions of positive and negative electrostatic potential, which are crucial for intermolecular interactions. nih.govmdpi.com For this compound, the hydroxyl group would introduce a strongly negative potential region around the oxygen atom and a positive region around the hydrogen atom, enhancing its ability to interact with polar solvents.

Environmental Hydrogen Bonding Effects

The environmental influence on molecular properties is often mediated by specific interactions like hydrogen bonding. The hydroxyl group in this compound makes it susceptible to such interactions, which can alter its geometric and electronic properties.

In a protic environment, the hydrogen atom of the hydroxyl group can act as a hydrogen bond donor, while the oxygen atom and the nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors. These interactions can lead to the formation of solute-solvent complexes, which can be modeled using computational methods.

While specific data for this compound is not available, studies on other benzimidazole derivatives with functional groups capable of hydrogen bonding have shown that these interactions can significantly affect their photophysical properties, including fluorescence and excited-state dynamics.

Data on a Structurally Similar Compound

To illustrate the type of data obtained from computational studies on related benzimidazole derivatives, the following table presents theoretical data for N-Butyl-1H-benzimidazole, a molecule that differs by the absence of a hydroxyl group at the 4-position. This data should be considered as a reference for the potential properties of this compound, which would be further modulated by the presence of the -OH group.

Table 1: Calculated UV-Vis Spectral Data for N-Butyl-1H-benzimidazole

This data is for a structurally related compound and is provided for illustrative purposes.

ParameterValueReference
Calculated λmax (nm)248 mdpi.com
Experimental λmax (nm) in THF248, 295 mdpi.com

Table 2: Selected Calculated Stabilization Energies from NBO Analysis for N-Butyl-1H-benzimidazole

This data illustrates intramolecular electronic interactions in a related compound.

Donor-Acceptor InteractionStabilization Energy (kJ/mol)Reference
σ (C1–C2) → σ* (C1–C6)4.63 mdpi.com
σ (C1–C2) → σ* (C1–N26)0.86 mdpi.com
σ (C1–C2) → σ* (C6–H11)2.42 mdpi.com

The presence of a hydroxyl group in this compound would introduce additional and likely stronger intramolecular and intermolecular interactions, which would be reflected in its Natural Bond Orbital (NBO) analysis and would be highly dependent on the solvent environment.

Advanced Materials and Catalysis Applications of 1 Butylbenzimidazol 4 Ol

Heterogeneous and Homogeneous Catalysis

The benzimidazole (B57391) scaffold is a prominent structure in the design of catalysts for various organic transformations. The catalytic activity of these compounds often stems from the ability of the imidazole (B134444) nitrogen atoms to coordinate with metal centers or to act as proton acceptors or donors. The substituents on the benzimidazole ring play a crucial role in modulating the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. beilstein-journals.org Benzimidazole derivatives can function as organocatalysts, leveraging their basic nitrogen sites to activate substrates. semanticscholar.orgenpress-publisher.com In the context of 1-Butylbenzimidazol-4-ol, the N-butyl group can enhance its solubility in organic solvents, a desirable property for homogeneous catalysis. The hydroxyl group at the 4-position can participate in hydrogen bonding interactions, potentially influencing the stereochemical outcome of a reaction. While specific studies on this compound as an organocatalyst are not extensively documented, the general reactivity of benzimidazoles suggests its potential in reactions such as aldol (B89426) condensations, Michael additions, and other base-catalyzed transformations. beilstein-journals.org

The nitrogen atoms in the imidazole ring of this compound make it an excellent candidate for ligand design in metal-catalyzed reactions. nih.gov Benzimidazole-based ligands have been successfully employed in a variety of transition metal-catalyzed processes, including cross-coupling reactions. fishersci.casigmaaldrich.com The N-butyl substituent can influence the steric environment around the metal center, which can be crucial for controlling the selectivity of the reaction. The hydroxyl group can also coordinate to the metal or participate in secondary interactions, further tuning the catalyst's properties. For instance, palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, often rely on ligands to stabilize the metal center and facilitate the catalytic cycle. fishersci.casigmaaldrich.com The design of ligands based on the this compound scaffold could lead to novel catalysts with enhanced activity and selectivity for reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. fishersci.caorganic-chemistry.org

Benzimidazole derivatives have been shown to play a role in catalytic oxidation and reduction reactions, often as part of a metal complex. semanticscholar.orgenpress-publisher.comiosrphr.org The electronic properties of the benzimidazole ring can be modulated by substituents, which in turn affects the redox potential of the metallic center. The hydroxyl group in this compound could, for example, influence the redox activity of a coordinated metal ion, making it a potential ligand for catalysts used in the oxidation of alcohols or the reduction of nitro compounds. semanticscholar.orgenpress-publisher.com The benzimidazole ring itself is generally stable to oxidation, allowing for the selective transformation of other functional groups within a molecule. iosrphr.org

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is central to organic synthesis. sigmaaldrich.comacs.org Catalytic methods, particularly those employing transition metals, are paramount in this field. rsc.org Benzimidazole-based ligands have been instrumental in advancing these methodologies. csic.es For instance, in palladium-catalyzed cross-coupling reactions, the ligand stabilizes the active palladium species and facilitates the key steps of oxidative addition, transmetalation, and reductive elimination. fishersci.ca The structure of this compound, with its potential for bidentate coordination through a nitrogen and the hydroxyl oxygen, could provide the necessary stability and electronic environment for a metal catalyst to efficiently promote C-C and C-X bond formation. The synthesis of benzimidazole derivatives themselves often involves the formation of C-N bonds, and copper-catalyzed methods have been developed for this purpose. acs.orgnih.govrsc.org

Functional Materials Development

The development of new materials with specific functions is a cornerstone of modern technology. The unique electronic and photophysical properties of benzimidazole derivatives make them attractive building blocks for functional materials.

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that mimics natural photosynthesis to convert sunlight into electricity. acs.orgnih.gov A key component of a DSSC is the photosensitizer, or dye, which absorbs sunlight and injects electrons into a semiconductor material, typically titanium dioxide (TiO₂). nih.govmdpi.com Benzimidazole-based compounds have been extensively investigated as photosensitizers in DSSCs. researchgate.netacs.orgacs.org

Components in Gas Separation and Capture Technologies (e.g., CO2 Capture)

The mitigation of carbon dioxide (CO₂) emissions is a critical global challenge, driving extensive research into effective capture and separation technologies. curiaglobal.comcarbonclean.comlanxess.comaxcentive.com Amine-based solvents have traditionally been used for this purpose; however, research is expanding to include other nitrogen-containing heterocyclic compounds, such as imidazoles and their derivatives. carbonclean.comua.edu These compounds are being investigated as potential solvents for acid gas removal, including CO₂ capture. ua.edu

N-functionalized imidazoles, a class to which this compound belongs, are of particular interest. The ability to tune their chemical and physical properties—such as viscosity, volatility, and gas uptake capacity—by modifying the N-substituent makes them promising candidates for novel CO₂ capture media. ua.edu Research into N-alkylated imidazoles has shown that they can contend with common organic solvents in terms of dynamic processing properties. ua.edu

While specific data on the CO₂ capture performance of this compound is not extensively available in publicly accessible literature, the broader family of N-alkylated benzimidazoles has been a subject of investigation. For instance, studies on 1-butylbenzimidazole have been conducted to understand its potential for SO₂ absorption. rsc.org The general premise is that the nucleophilic nature of the imidazole ring can facilitate the capture of acidic gases like CO₂. ua.edu

The potential advantages of using such compounds include lower volatility compared to conventional amines, which can reduce solvent loss during the regeneration process. ua.edu However, the efficiency of any given compound is dependent on a variety of factors, including its specific molecular structure and the operating conditions of the capture process.

Table 1: General Properties of Imidazole-Based Solvents for Gas Capture

PropertyGeneral Observation for N-Alkylated ImidazolesPotential Relevance for this compound
CO₂ Absorption Capacity Varies with alkyl chain length and functional groups. ua.eduThe butyl group and hydroxyl group would influence its absorption characteristics.
Viscosity Generally lower than many ionic liquids, which is favorable for processing. ua.eduExpected to have a manageable viscosity for industrial applications.
Volatility Lower than conventional amine solvents, reducing evaporative losses. ua.eduThe butyl group contributes to a higher boiling point and lower volatility.
Regeneration Energy A key parameter for economic viability; data is specific to each compound.Would require experimental determination to assess its energy requirements.

Precursors for Polymeric Materials

The development of new polymers with tailored properties is a constant endeavor in materials science. Benzimidazole-containing polymers are known for their high thermal and chemical stability. While the direct use of this compound as a monomer for polymerization is not widely documented, the potential exists to incorporate this molecule into polymeric structures.

The hydroxyl (-OH) group at the 4-position and the potential for further functionalization of the benzimidazole ring offer reactive sites for polymerization reactions. For example, the hydroxyl group could be used in condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. Similarly, it could be converted into other functional groups to enable different polymerization pathways.

Research on imidazole-based polymeric media for acid scavenging (including CO₂) suggests the potential for creating functional polymers from such precursors. ua.edu The synthesis of poly(1,3-dioxolane) using a catalyst for ring-opening polymerization highlights another avenue for creating novel polymer electrolytes. researchgate.net Although not directly related to this compound, it showcases the versatility of heterocyclic compounds in polymer synthesis.

The properties of a hypothetical polymer derived from this compound would be influenced by the rigid benzimidazole core and the flexible butyl side chain. This combination could lead to materials with a unique balance of thermal stability and processability.

Novel Synthetic Reagents and Intermediates in Fine Chemical Synthesis

Benzimidazole derivatives are valuable scaffolds and intermediates in organic synthesis, particularly in the pharmaceutical and fine chemical industries. curiaglobal.comlanxess.comaxcentive.comazelis.comaksci.comnih.gov The specific utility of this compound as a synthetic reagent or intermediate is not extensively detailed in the available literature. However, the functional groups present in the molecule—the N-butylated imidazole ring and the phenolic hydroxyl group—provide it with reactivity that can be exploited in various chemical transformations.

The hydroxyl group can undergo typical phenol (B47542) reactions, such as etherification and esterification, allowing for the introduction of a wide range of functional groups. The benzimidazole core itself can be subject to electrophilic substitution reactions, although the position of substitution would be directed by the existing substituents.

In the broader context of benzimidazole chemistry, related N-butylated benzimidazole compounds have been used as ligands in the synthesis of metal complexes for catalysis. For instance, 2,6-bis(N-nbutylbenzimidazol-2'-yl)pyridine has been used to create diiridium(II) complexes. dur.ac.uk This suggests a potential application for this compound in the development of novel catalysts. Furthermore, 2-(2-boronobenzene)-N-n-butylbenzimidazole has been investigated as a catalyst for various organic reactions.

The synthesis of complex molecules often relies on the availability of versatile building blocks. While the specific role of this compound is yet to be fully explored and documented, its structure suggests potential as an intermediate in the synthesis of more complex target molecules in the fine chemical industry.

Conclusion and Future Research Perspectives for 1 Butylbenzimidazol 4 Ol

Summary of Current Understanding and Key Findings

1-Butylbenzimidazol-4-ol is a heterocyclic compound featuring a benzimidazole (B57391) core N-substituted with a butyl group and possessing a hydroxyl group at the 4-position. The benzimidazole moiety is isosteric to purine, a fundamental component of nucleic acids, which has historically driven the investigation of benzimidazole derivatives for a wide range of biological activities. researchgate.netgoogle.com The introduction of an N-alkyl group, such as the butyl group in this compound, and a hydroxyl substituent on the benzene (B151609) ring are key structural modifications that can significantly influence its physicochemical properties and potential applications. royalsocietypublishing.orgnih.gov

While specific research dedicated exclusively to this compound is limited, the existing knowledge on related hydroxy- and alkyl-substituted benzimidazoles provides a foundational understanding. The hydroxyl group is a crucial functional handle for further chemical modifications and can participate in hydrogen bonding, influencing solubility and material properties. rsc.org The butyl group enhances the lipophilicity of the molecule compared to its unsubstituted or methyl-substituted counterparts.

The synthesis of N-alkylated benzimidazoles is a well-established area of organic chemistry. royalsocietypublishing.org General methods often involve the reaction of a benzimidazole with an alkyl halide in the presence of a base. For instance, the synthesis of 1-n-butylbenzimidazole hydrochloride has been reported by reacting benzimidazole with chlorobutane. guidechem.com The synthesis of various benzimidazole derivatives can also be achieved through the condensation of o-phenylenediamines with carboxylic acids or aldehydes. semanticscholar.orgresearchgate.netnih.gov

The table below summarizes the key structural features of this compound and their generally understood implications based on research on related compounds.

Structural Feature General Implication
Benzimidazole CoreAromatic, heterocyclic system; isosteric to purine.
1-Butyl GroupIncreases lipophilicity; influences solubility and intermolecular interactions.
4-Hydroxy GroupProvides a site for derivatization; can participate in hydrogen bonding; influences electronic properties.

Identification of Unexplored Synthetic Routes and Derivatization Strategies

While general methods for benzimidazole synthesis are known, specific, high-yield, and regioselective synthetic routes to this compound remain an area for exploration. A plausible, yet to be fully explored, synthetic pathway could involve the initial synthesis of 4-hydroxybenzimidazole, followed by N-alkylation with a butyl halide. The challenge in this approach lies in controlling the regioselectivity of the alkylation, as N1 and N3 positions could be alkylated.

Alternatively, a route starting from a suitably substituted o-phenylenediamine (B120857) could be investigated. For example, the condensation of N-butyl-1,2-phenylenediamine with a formic acid equivalent would be a direct approach, but the synthesis of the starting diamine might be complex. A more viable route could be the reaction of 2-amino-3-nitrophenol (B1277897). This could undergo reduction of the nitro group, followed by N-butylation and subsequent cyclization to form the benzimidazole ring. A reported synthesis of 3-alkyl-4-hydroxybenzimidazoles involved the reaction of 2-amino-3-nitrophenol, which could be adapted for the synthesis of the 1-butyl isomer. researchgate.net

Unexplored Synthetic Approaches:

Synthetic Strategy Potential Advantages Key Challenges
N-Alkylation of 4-HydroxybenzimidazoleSimple starting material.Control of regioselectivity (N1 vs. N3 alkylation).
Cyclization of N-Butyl-o-phenylenediamineDirect formation of the N-butyl bond.Synthesis of the substituted diamine precursor.
Multi-step synthesis from 2-amino-3-nitrophenolPotentially higher regioselectivity.Multi-step process, potential for lower overall yield.

The hydroxyl group at the 4-position offers a prime site for derivatization to create a library of new compounds with potentially novel properties. researchgate.nettandfonline.com These derivatization strategies remain largely unexplored for this specific molecule.

Potential Derivatization Strategies:

Reaction Type Reagent Class Potential Product Functionality
EtherificationAlkyl halides, tosylatesAlkoxybenzimidazoles
EsterificationAcyl chlorides, anhydridesBenzimidazole esters
SilylationSilyl (B83357) chlorides (e.g., TBDMS-Cl)Silyl-protected hydroxybenzimidazoles
Coupling ReactionsArylboronic acids (Suzuki coupling)Aryloxybenzimidazoles

These derivatization reactions could be used to fine-tune the electronic and steric properties of the molecule for various applications. For instance, introducing bulky silyl ethers can enhance solubility in nonpolar media and serve as a protective group for further reactions. chemcoplus.co.jp

Opportunities for Novel Non-Biological Applications in Advanced Materials Science

While the biological activity of benzimidazoles is extensively studied, the non-biological applications of this compound in advanced materials science present a significant area of opportunity. The mention of its use in a dyeing composition is a key starting point. google.com

Potential Non-Biological Applications:

Organic Light-Emitting Diodes (OLEDs): Hydroxy-substituted benzimidazoles have been investigated as blue-green emitters in OLEDs. researchgate.net The presence of both an electron-donating hydroxyl group and the benzimidazole core can lead to desirable photophysical properties, such as high quantum yields and large Stokes shifts. The butyl group could enhance the processability and film-forming characteristics of the material.

Corrosion Inhibitors: Benzimidazole derivatives are well-known for their ability to inhibit the corrosion of metals. acs.org The nitrogen and oxygen atoms in this compound can coordinate with metal surfaces, forming a protective layer. The butyl group could enhance its solubility and effectiveness in various corrosive media.

Polymer Additives: The compound could potentially be used as a UV stabilizer or antioxidant in polymers. The phenolic hydroxyl group is a known radical scavenger, and the benzimidazole moiety can absorb UV radiation.

Sensors: The hydroxyl group could act as a recognition site for specific analytes. Derivatization of the hydroxyl group with fluorescent tags could lead to the development of chemosensors.

Further research is needed to synthesize and characterize this compound and its derivatives to evaluate their suitability for these applications.

Integration of Advanced Computational and Experimental Methodologies for Future Research

The synergy between computational and experimental techniques offers a powerful approach to accelerate the discovery and optimization of materials based on this compound. acs.orgCurrent time information in Bangalore, IN.scilit.commdpi.com

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to predict the geometric and electronic properties of this compound and its derivatives. acs.org This can provide insights into its reactivity, stability, and photophysical properties, guiding the selection of promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interactions of this compound with other molecules or surfaces. acs.org For example, in the context of corrosion inhibition, MD simulations can model the adsorption of the molecule on a metal surface.

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, it may be possible to predict the properties of new derivatives based on their molecular structure, thus streamlining the design process.

Experimental Methodologies:

Advanced Spectroscopic Techniques: Comprehensive characterization using techniques such as 1D and 2D NMR, mass spectrometry, and single-crystal X-ray diffraction will be crucial to unambiguously determine the structure of synthesized compounds.

Chromatographic Methods: High-performance liquid chromatography (HPLC) will be essential for the purification and analysis of synthesized derivatives. researchgate.net

Materials Characterization: For materials science applications, techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis and fluorescence spectroscopy, and cyclic voltammetry will be necessary to evaluate the thermal, optical, and electrochemical properties.

The integration of these methodologies will enable a more rational design and efficient development of new materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Butylbenzimidazol-4-ol and its derivatives?

  • Methodological Answer : Synthesis typically involves condensation reactions under reflux conditions. For example, 1-(1H-benzimidazol-2-yl) ethanone derivatives are synthesized by reacting benzimidazole precursors with acyl chlorides (e.g., acetyl chloride) under reflux for 2 hours, followed by recrystallization with methanol to purify the product . Another approach uses Na₂S₂O₅ in DMF as a catalyst for cyclocondensation of 1,2-phenylenediamine with carbonyl-containing compounds, yielding benzimidazole derivatives with 60–85% efficiency . Key steps include solvent selection (e.g., DMF for high polarity) and purification via recrystallization or column chromatography.

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR analyze proton environments and carbon frameworks, respectively. For instance, aromatic protons in benzimidazole derivatives appear as multiplet signals between δ 7.0–8.5 ppm .
  • X-ray Crystallography : Determines absolute configuration and intermolecular interactions. The crystal structure of 4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol revealed hydrogen-bonding networks critical for stability .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Standard assays include:

  • Anti-inflammatory Activity : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) to measure prostaglandin E₂ (PGE₂) reduction .
  • Antimicrobial Testing : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa or HEK293) to assess IC₅₀ values. Controls should include reference drugs (e.g., ibuprofen for anti-inflammatory studies).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for benzimidazole derivatives?

  • Methodological Answer : SAR studies require systematic structural modifications:

  • Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -OCH₃, -NO₂) at specific positions to assess electronic effects .
  • Side Chain Elongation : Compare alkyl (e.g., butyl) vs. aryl substituents to evaluate steric and hydrophobic contributions.
  • Statistical Analysis : Use multivariate regression (e.g., QSAR) to correlate structural descriptors (logP, polar surface area) with activity data. For example, increased lipophilicity may enhance membrane permeability but reduce solubility.

Q. What computational approaches predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding poses in target proteins (e.g., cyclooxygenase). Crystal structures (e.g., PDB ID 1PXX) guide active-site mapping .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .
  • MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories).

Q. How should researchers address contradictions in experimental data during mechanism of action studies?

  • Methodological Answer :

  • Hypothesis Testing : Iteratively validate conflicting results (e.g., inconsistent IC₅₀ values) via dose-response replications and orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .
  • Constraint-Based Analysis : Use tools like constraint solvers to identify over-constrained experimental variables (e.g., pH or solvent incompatibilities) that skew outcomes .
  • Meta-Analysis : Compare data across studies to identify trends (e.g., substituent-dependent activity cliffs).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.